[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5(13)3-12-2-1-4(11-12)6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQCMYGFMQODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)pyrazole+Acetyl chloride→2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid.
Reduction: The compound can be reduced to form 2-[3-(Trifluoromethyl)pyrazolyl]ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Amides, esters, thioesters
- 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid
- 2-[3-(Trifluoromethyl)pyrazolyl]ethanol
Scientific Research Applications
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is primarily based on its ability to act as an acylating agent. The acetyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is compared to three analogs (Table 1).
Table 1: Comparative Properties of Pyrazole Derivatives
Key Comparative Insights
Reactivity and Functional Group Influence
- Acetyl Chloride vs. Carboxylic Acid/Ester : The target compound’s acetyl chloride group enables direct nucleophilic acyl substitution without activation, unlike its carboxylic acid or ester analogs, which require catalysts (e.g., DCC) for reactivity .
- Sulfanyl vs. Acetyl Chloride : The sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde introduces thioether stability but reduces electrophilicity compared to the acetyl chloride’s reactive carbonyl.
Physicochemical Properties
- Boiling Point : The target compound’s predicted boiling point (225.5 °C) is higher than the methyl ester analog (~200 °C) due to stronger dipole interactions from the -COCl group .
- Acidity : The acetyl chloride’s pKa (-1.45) reflects its strong electron-withdrawing nature, contrasting with the carboxylic acid analog (pKa ~2.5), where resonance stabilization reduces acidity.
Trifluoromethyl Group Effects
The -CF₃ group in all compared compounds enhances:
- Lipophilicity : Critical for membrane permeability in agrochemical/pharmaceutical applications.
- Metabolic Stability: Resistance to oxidative degradation compared to non-fluorinated analogs.
Biological Activity
[3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Structure and Properties
The compound features a pyrazole ring with a trifluoromethyl group and an acetyl chloride moiety, which may enhance its reactivity and biological interactions. The trifluoromethyl group is known to increase lipophilicity, potentially improving the compound's absorption and distribution in biological systems.
Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial properties. For instance, compounds similar to [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride have demonstrated effectiveness against various bacterial strains. A study indicated that pyrazole derivatives exhibit good activity as monoamine oxidase inhibitors and possess antibacterial properties, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, several pyrazole compounds showed significant COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 μM, indicating their potential as anti-inflammatory agents . The introduction of the trifluoromethyl group may further enhance these effects by modulating the compound's interaction with biological targets.
Anticancer Properties
Emerging evidence suggests that pyrazole derivatives can act as anticancer agents. Some studies have identified specific pyrazole compounds that demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives were reported to inhibit tumor growth in vitro and in vivo, showcasing their potential as novel anticancer drugs . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can be influenced by its structural components. SAR studies reveal that modifications on the pyrazole ring significantly impact its potency and selectivity against biological targets. For example, substituents at different positions on the pyrazole ring can either enhance or diminish activity against specific enzymes or receptors involved in disease processes .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Antitubercular Activity : A series of pyrazole compounds were screened for their activity against Mycobacterium tuberculosis. Some derivatives exhibited bactericidal effects against replicating strains, making them candidates for tuberculosis treatment .
- Anti-inflammatory Studies : In a study assessing the anti-inflammatory properties of various pyrazoles, compounds demonstrated significant inhibition of carrageenan-induced edema in animal models, indicating their efficacy as anti-inflammatory agents .
- Anticancer Efficacy : Research involving a library of pyrazole derivatives identified several compounds with potent anticancer activity against breast cancer cell lines, emphasizing their role in cancer therapy development .
Q & A
Basic Research Question: What are the optimal synthetic routes for [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves converting the carboxylic acid precursor (e.g., [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid) to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Key considerations include:
- Catalyst Selection : Nanoscale titanium dioxide has been reported to enhance difluoromethylation in analogous pyrazole derivatives .
- Purity Control : Post-synthesis purification via distillation or recrystallization is critical, as residual thionyl chloride may hydrolyze the product.
- Yield Optimization : Reaction temperatures above 60°C and anhydrous conditions are recommended to minimize side reactions .
Advanced Research Question: How can regioselectivity challenges in trifluoromethyl-substituted pyrazole syntheses be addressed?
Methodological Answer:
Regioselectivity in trifluoromethylpyrazole systems is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position stabilize specific tautomers, favoring 1,4-disubstitution patterns .
- Reaction Medium : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrazole N1 position .
- Computational Modeling : DFT calculations predict thermodynamic stability of regioisomers, guiding precursor design .
Analytical Challenge: What spectroscopic and crystallographic methods validate the structural integrity of this acyl chloride?
Methodological Answer:
- NMR Spectroscopy : NMR distinguishes trifluoromethyl environments (δ ≈ -60 to -65 ppm), while NMR confirms acetyl chloride formation (δ 4.5–5.0 ppm for CH₂Cl) .
- X-ray Crystallography : Single-crystal analysis resolves positional isomerism, as demonstrated for related pyrimidine-pyrazole hybrids .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.556) and fragmentation patterns .
Stability and Handling: What experimental protocols mitigate decomposition of this acyl chloride during storage?
Methodological Answer:
- Storage Conditions : Preserve in amber glass under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Moisture content must be <0.5% (Karl Fischer titration) .
- Handling Practices : Use gloveboxes with <1 ppm H₂O for weighing. Quench residual SOCl₂ with dry NaHCO₃ post-synthesis .
Data Contradiction Resolution: How to reconcile discrepancies in reported reaction yields for analogous trifluoromethylpyrazole derivatives?
Methodological Answer:
- Variable Catalysts : Compare yields using nanoscale TiO₂ (85–90%) vs. traditional Lewis acids (e.g., AlCl₃, 60–70%) .
- Solvent Impact : Acetonitrile vs. THF may alter reaction kinetics due to polarity differences .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed acids or dimerization products) affecting yield calculations .
Advanced Application: What non-pharmaceutical research applications exist for this compound?
Methodological Answer:
- Agrochemical Intermediates : Serve as precursors for herbicides targeting acetolactate synthase (ALS) enzymes .
- Materials Science : Functionalize polymers via acyl chloride coupling to enhance thermal stability (TGA data required) .
- Catalysis : Act as ligands in transition-metal complexes for C–F bond activation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
